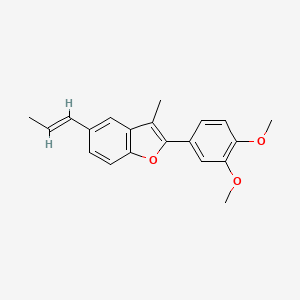

2-(3,4-Dimethoxyphenyl)-3-methyl-5-(prop-1-en-1-yl)benzofuran

Description

2-(3,4-Dimethoxyphenyl)-3-methyl-5-(prop-1-en-1-yl)benzofuran is a benzofuran derivative characterized by a fused benzene-furan ring system. Key structural features include a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 3, and a propenyl substituent at position 5 (). Benzofuran derivatives are widely studied for their biological activities, including antiproliferative, antioxidant, and enzyme-inhibitory properties.

Properties

CAS No. |

163462-37-1 |

|---|---|

Molecular Formula |

C20H20O3 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran |

InChI |

InChI=1S/C20H20O3/c1-5-6-14-7-9-17-16(11-14)13(2)20(23-17)15-8-10-18(21-3)19(12-15)22-4/h5-12H,1-4H3/b6-5+ |

InChI Key |

HKMQKWZDPMJSBO-AATRIKPKSA-N |

Isomeric SMILES |

C/C=C/C1=CC2=C(C=C1)OC(=C2C)C3=CC(=C(C=C3)OC)OC |

Canonical SMILES |

CC=CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-methyl-5-(prop-1-en-1-yl)benzofuran typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions:

Alkylation: The methyl and prop-1-en-1-yl groups can be introduced through alkylation reactions using suitable alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxy groups at the 3' and 4' positions of the phenyl ring activate the aromatic system toward electrophilic substitution. The electron-donating nature of methoxy groups directs incoming electrophiles to specific positions:

| Reaction Type | Conditions | Position of Substitution | Product | Key Observations |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to methoxy groups | Nitro derivatives | Higher regioselectivity at activated rings |

| Sulfonation | H₂SO₄, SO₃ | Meta to methoxy groups | Sulfonic acid derivatives | Enhanced solubility in polar solvents |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Ortho/para to methoxy groups | Halo-substituted analogs | Bromination favored due to steric effects |

Nucleophilic Attack

The benzofuran oxygen and the electron-deficient positions of the aromatic system may undergo nucleophilic reactions:

-

Benzofuran Ring Opening :

Under strong alkaline conditions (e.g., NaOH/EtOH, reflux), the furan ring can cleave, yielding phenolic intermediates.

Example:

-

Propene Side Chain Reactivity :

The α,β-unsaturated system in the propene group is susceptible to Michael addition. Nucleophiles (e.g., amines, thiols) attack the β-carbon:

Oxidation Reactions

The propene side chain and methoxy groups are primary oxidation sites:

Reductive Transformations

Catalytic hydrogenation selectively reduces the propene group:

-

Propene Reduction :

Complete saturation of the double bond occurs, enhancing lipophilicity. -

Methoxy Group Reduction :

Using BBr₃ or HI/AcOH demethylates methoxy groups to phenolic -OH, altering electronic properties .

Cross-Coupling Reactions

While the parent compound lacks halogens, synthetic analogs (e.g., brominated derivatives) participate in:

-

Suzuki Coupling :

Bromine at the 5-position reacts with aryl boronic acids (Pd(PPh₃)₄, base) to form biaryl systems .

Example:

-

Sonogashira Coupling :

Bromine reacts with terminal alkynes (Pd catalyst, CuI) to form carbon-carbon triple bonds .

Acid-Catalyzed Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the benzofuran core may undergo ring expansion or contraction. For example, protonation of the oxygen initiates ring-opening, followed by cyclization to form larger heterocycles.

Key Structural Influences on Reactivity:

-

Methoxy Groups : Enhance electron density, directing EAS to ortho/para positions and stabilizing cationic intermediates.

-

Propene Side Chain : Provides conjugation for nucleophilic/electrophilic attacks and redox transformations.

-

Benzofuran Oxygen : Participates in hydrogen bonding and acts as a weak Lewis base.

This compound’s multifunctional architecture allows diverse synthetic modifications, enabling applications in medicinal chemistry and materials science . Further studies are needed to explore less-documented pathways, such as photochemical reactions or enzymatic transformations.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-methyl-5-(prop-1-en-1-yl)benzofuran has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential as an antimicrobial agent.

Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-methyl-5-(prop-1-en-1-yl)benzofuran involves its interaction with various molecular targets. These may include enzymes, receptors, or other proteins. The specific pathways and targets depend on the biological context and the specific activity being studied. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key bacterial enzymes.

Comparison with Similar Compounds

Structural Analogues in the Benzofuran Family

2-(3,4-Methylenedioxyphenyl)-3-methyl-5-(2-oxopropyl)benzofuran ()

- Structural Differences : Replaces the 3,4-dimethoxy groups with a methylenedioxy ring and substitutes the propenyl group with a 2-oxopropyl chain.

- Impact on Activity : The methylenedioxy group may enhance metabolic stability compared to dimethoxy substituents, while the 2-oxopropyl chain could alter lipophilicity and binding affinity.

Lignan Derivatives ()

- Dihydrobenzofuran lignans (e.g., 3β,4-di-O-methyl-cedrusin) share the benzofuran core but incorporate additional hydroxyl or hydroxymethyl groups.

- Biological Activity : These compounds exhibit antiproliferative effects via tubulin inhibition (). The absence of polar groups in the target compound may reduce solubility but improve membrane permeability.

Functional Group Variations in Related Scaffolds

Curcumin Analogues ()

- Example: (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e).

- Structural Contrast: Replaces the benzofuran core with a cyclopentanone-acryloyl system but retains 3,4-dimethoxyphenyl groups.

- Activity: Strong antioxidant and tyrosinase inhibition (IC₅₀ values in µM range). The rigid benzofuran system in the target compound may confer better metabolic stability than the flexible curcuminoid scaffold.

Triazole Derivatives ()

- Example : 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid.

- Structural Contrast : Substitutes benzofuran with a triazole ring but retains the 3,4-dimethoxyphenyl moiety.

- The benzofuran core may offer superior π-π stacking interactions in biological targets compared to triazoles.

Pharmacological and Physicochemical Comparisons

Key Research Findings

- Antiproliferative Activity : Benzofuran lignans (e.g., 3β,4-di-O-methyl-cedrusin) inhibit tumor cell proliferation by disrupting microtubule dynamics (). The target compound’s propenyl group may enhance hydrophobic interactions with tubulin.

- Antioxidant Capacity : Curcumin analogs with dimethoxyphenyl groups exhibit radical scavenging activity comparable to ascorbic acid (). The target compound’s benzofuran core may limit redox activity but improve stability.

- Synthetic Accessibility : Triazole derivatives are synthesized via straightforward esterification (), whereas benzofurans often require complex cyclization steps ().

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-3-methyl-5-(prop-1-en-1-yl)benzofuran , also known by its IUPAC name, exhibits significant biological activity that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its biological properties, including anticancer potential, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C₁₈H₁₈O₄

- Molecular Weight : 302.34 g/mol

- CAS Number : 58456-59-0

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the intrinsic pathway of programmed cell death.

- Apoptosis Induction : The compound promotes phosphatidylserine flipping and cytochrome c release from mitochondria, leading to caspase activation (caspases -9 and -3), indicating apoptosis initiation .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in several cancer types.

- Inhibition of Metastasis : Studies indicate that this compound disrupts the FAK/Paxillin pathway, which is crucial for tumor cell invasion .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 2.58 |

| HeLa (Cervical) | 4.87 |

| MDA-MB-231 (Breast) | 6.72 |

These values indicate potent cytotoxicity against these cancer cell lines, making it a candidate for further development as an anticancer drug .

Study 1: In vitro Evaluation

In a study published in MDPI, the compound was tested against a panel of human cancer cell lines. The results demonstrated significant growth inhibition with GI50 values ranging from 0.20 to 2.58 μM across different cell lines, highlighting its potential as a broad-spectrum anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how this compound interacts with cellular pathways. The study revealed that it not only induces apoptosis but also inhibits key signaling pathways that cancer cells rely on for survival and proliferation .

Q & A

What are the optimal synthetic routes for 2-(3,4-Dimethoxyphenyl)-3-methyl-5-(prop-1-en-1-yl)benzofuran, and how can reaction conditions be tailored to improve yields?

Level: Basic

Answer:

The synthesis of benzofuran derivatives typically involves cyclization and functionalization steps. For example, Scheme 4 in outlines a multi-step process using reagents like n-BuLi, THF, and AgCN under controlled temperatures (−78°C to reflux). Key steps include:

- Electrophilic substitution for introducing substituents at C-2 (e.g., 3,4-dimethoxyphenyl via bromobenzaldehyde intermediates) .

- Cyclization using SOCl₂ or LiAlH₄ to form the benzofuran core .

- Stereoselective introduction of the propenyl group via Heck coupling or Wittig reactions .

To optimize yields, reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied. Palladium-catalyzed methods (e.g., Suzuki-Miyaura coupling) are preferred for regioselectivity .

What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Level: Basic

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., propenyl geometry via coupling constants) .

- Mass spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding in dihydrobenzofuran analogs) .

- FT-IR spectroscopy : Identifies functional groups like methoxy (C-O stretch at ~1250 cm⁻¹) and carbonyl (if present) .

How do substituent positions (C-2, C-3, and C-5) influence the compound’s bioactivity, and what structure-activity relationship (SAR) studies are recommended?

Level: Advanced

Answer:

- C-2 substituents : The 3,4-dimethoxyphenyl group enhances lipophilicity and π-π stacking with enzyme active sites, as seen in HCV NS5B inhibitors . Replace with halogenated or nitro groups to study electronic effects.

- C-3 methyl group : Steric hindrance here may modulate binding to targets like cytochrome P450 enzymes . Compare with ethyl or hydrogen analogs.

- C-5 propenyl chain : The E-isomer (trans configuration) improves membrane permeability and interaction with hydrophobic pockets (e.g., in antitumor assays) .

Methodology : Perform in vitro bioactivity screening (e.g., enzyme inhibition, cytotoxicity) on a library of analogs with systematic substituent variations .

What enzymatic assays are suitable for evaluating this compound’s interaction with metabolic or therapeutic targets?

Level: Advanced

Answer:

- Enzyme kinetics : Measure Kₘ and kₐₜₜ using purified enzymes (e.g., Fae1A/Fae1B for benzofuran diFA release) to assess substrate specificity .

- High-throughput screening (HTS) : Use cell-based luciferase assays (e.g., HCV replicon systems) to quantify inhibition (EC₅₀) and selectivity (CC₅₀/EC₅₀ ratio) .

- CYP450 inhibition assays : Monitor metabolite formation via LC-MS to evaluate hepatotoxicity risks .

How can computational modeling guide the optimization of this compound for target selectivity?

Level: Advanced

Answer:

- Docking studies : Use software like AutoDock to predict binding modes with targets (e.g., NS5B polymerase) and identify key residues for interaction .

- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to design analogs with improved potency .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for synthesis .

What in vitro/in vivo toxicity assessments are essential prior to preclinical studies?

Level: Advanced

Answer:

- Ames test : Screen for mutagenicity using Salmonella strains TA98/TA100 .

- Hepatotoxicity : Measure ALT/AST levels in HepG2 cells or primary hepatocytes .

- Nephrotoxicity : Evaluate renal tubular damage in rat models via urinary biomarkers (KIM-1, NGAL) .

- Genotoxicity : Comet assay or γH2AX staining for DNA damage .

What strategies mitigate metabolic instability of the propenyl group in vivo?

Level: Advanced

Answer:

- Isosteric replacement : Substitute propenyl with cyclopropane or fluorine to reduce CYP450-mediated oxidation .

- Prodrug design : Mask the double bond as an ester or carbonate for targeted release .

- Co-administration with CYP inhibitors : Use ketoconazole to prolong half-life in pharmacokinetic studies .

How can natural product-inspired modifications enhance the compound’s bioactivity?

Level: Advanced

Answer:

- Glycosylation : Attach sugar moieties (e.g., glucose) to improve solubility and target affinity, as seen in bergapten derivatives .

- Hybridization : Fuse with usnic acid or coumarin scaffolds to exploit multi-target effects .

- Biomimetic oxidation : Introduce hydroxyl groups via Aspergillus spp. biotransformation to mimic natural metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.